N-(5-chloro-2-methoxyphenyl)quinazolin-4-amine;hydrochloride
Description
N-(5-chloro-2-methoxyphenyl)quinazolin-4-amine;hydrochloride: is a compound belonging to the quinazoline derivatives, which are known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, antifungal, and anti-inflammatory properties .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O.ClH/c1-20-14-7-6-10(16)8-13(14)19-15-11-4-2-3-5-12(11)17-9-18-15;/h2-9H,1H3,(H,17,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNGCLCVABXAER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC=NC3=CC=CC=C32.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)quinazolin-4-amine;hydrochloride typically involves the coupling of a chloroquinazoline intermediate with 5-chloro-2-methoxyaniline. The reaction is carried out in the presence of a base such as potassium carbonate and a high boiling solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a high temperature to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-(5-chloro-2-methoxyphenyl)quinazolin-4-amine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the quinazoline ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like DMF or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: N-(5-chloro-2-methoxyphenyl)quinazolin-4-amine;hydrochloride is used as a building block in the synthesis of more complex quinazoline derivatives. It serves as a precursor for the development of new compounds with potential therapeutic applications .
Biology and Medicine: The compound has shown promise in biological studies for its anticancer, antibacterial, and antifungal properties. It is being investigated for its potential to inhibit specific enzymes and pathways involved in disease progression .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are being explored for their potential use as pesticides and herbicides .
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)quinazolin-4-amine;hydrochloride involves the inhibition of specific molecular targets. For instance, it can inhibit the epidermal growth factor receptor (EGFR) enzyme, which plays a crucial role in cell proliferation and survival. By inhibiting EGFR, the compound can induce apoptosis (programmed cell death) in cancer cells . Additionally, it can interfere with other signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Erlotinib: Another quinazoline derivative used as an anticancer agent targeting EGFR.
Gefitinib: Similar to erlotinib, it is used for the treatment of non-small cell lung cancer.
Afatinib: A quinazoline derivative that irreversibly inhibits EGFR and other related receptors.
Uniqueness: N-(5-chloro-2-methoxyphenyl)quinazolin-4-amine;hydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the chloro and methoxy groups on the phenyl ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
